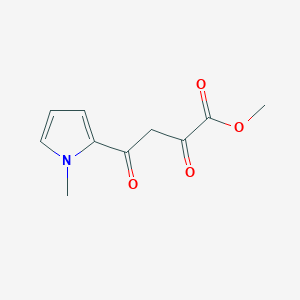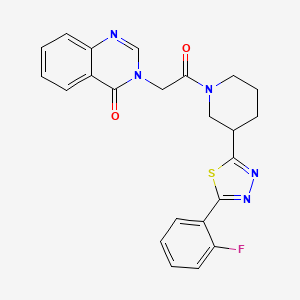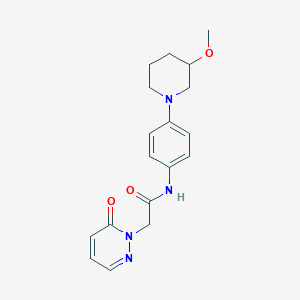
methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate, also known as MDPB, is a chemical compound that belongs to the class of pyrrole derivatives. It has gained attention in scientific research due to its potential applications in various fields, such as medicine, pharmaceuticals, and material science.
Wirkmechanismus
The mechanism of action of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate is not well understood. However, it has been reported to inhibit the growth of certain microorganisms, such as Staphylococcus aureus and Candida albicans. It has also been reported to exhibit antitumor activity. Further research is needed to elucidate the mechanism of action of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.
Biochemical and Physiological Effects:
methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has been reported to exhibit cytotoxicity towards certain cancer cell lines, such as HeLa and MCF-7. It has also been reported to exhibit antifungal activity against Candida albicans. However, its effects on normal cells and tissues are not well understood. Further research is needed to determine the biochemical and physiological effects of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to exhibit antimicrobial, antifungal, and antitumor activity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further research is needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate. One potential direction is the development of new drugs based on methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate. Its antimicrobial, antifungal, and antitumor activity make it a promising candidate for the development of new antibiotics, antifungal agents, and anticancer drugs. Another potential direction is the synthesis of new pyrrole-based ligands using methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate as a building block. These ligands have applications in catalysis and material science. Finally, further research is needed to determine the mechanism of action, biochemical and physiological effects, and potential toxicity of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.
Synthesemethoden
The synthesis of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate involves the reaction of 1-methyl-2-pyrrolidinone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to obtain methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate. This synthesis method has been reported in the literature and has been used by researchers to obtain methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate for their experiments.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has been studied for its potential use as a building block for the synthesis of various compounds. It has been used as a precursor for the synthesis of pyrrole-based ligands, which have applications in catalysis and material science. methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has also been studied for its potential use in the development of new drugs. It has been reported to exhibit antimicrobial and antifungal activity, which makes it a promising candidate for the development of new antibiotics and antifungal agents.
Eigenschaften
IUPAC Name |
methyl 4-(1-methylpyrrol-2-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11-5-3-4-7(11)8(12)6-9(13)10(14)15-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQQWMLOBDJKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2947562.png)


![1-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2947570.png)
![5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2947572.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-Acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B2947574.png)
![Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2947576.png)
![3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2947577.png)



![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)
